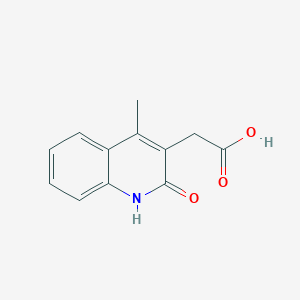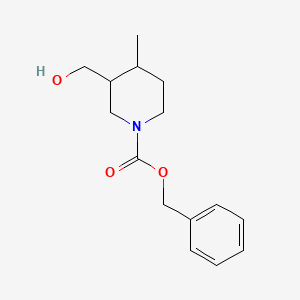
Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methanesulfonyl group, and a nitro group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a methanesulfonyl group to the nitro-substituted phenyl ring.
Amidation: The formation of an amide bond between the sulfonyl-nitro-phenyl compound and tert-butyl acetate.
Reaction conditions for these steps often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the nitro and methanesulfonyl groups often plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Tert-butyl (4-methanesulfonyl-2-nitro-phenylamino)-acetate can be compared with other similar compounds, such as:
Tert-butyl (4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate: This compound has a similar structure but includes a piperazine ring, which may alter its chemical properties and applications.
5-tert-butyl-4-[(4-methanesulfonyl-2-nitrophenyl)carbonyl]-1,2-oxazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H18N2O6S |
|---|---|
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-methylsulfonyl-2-nitroanilino)acetate |
InChI |
InChI=1S/C13H18N2O6S/c1-13(2,3)21-12(16)8-14-10-6-5-9(22(4,19)20)7-11(10)15(17)18/h5-7,14H,8H2,1-4H3 |
Clave InChI |
CHHDSPHBKXUUHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)

![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)




![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)

